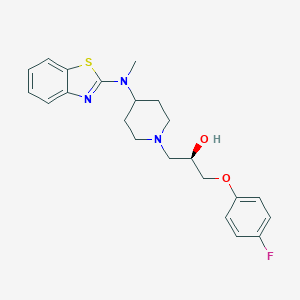
1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaR)-, commonly known as 4-F-PHM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of phenethylamines and has been found to exhibit interesting biochemical and physiological effects.
Aplicaciones Científicas De Investigación
4-F-PHM has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. It has been shown to have a high affinity for the serotonin transporter and the dopamine transporter, which makes it a valuable tool for studying these systems. In addition, 4-F-PHM has been found to be a potent inhibitor of the monoamine oxidase enzyme, which could have implications for the treatment of depression and other mood disorders.
Mecanismo De Acción
The mechanism of action of 4-F-PHM is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which could be responsible for its psychoactive effects. In addition, 4-F-PHM has been found to have an affinity for various receptors in the brain, including the 5-HT2A receptor, which is known to be involved in the regulation of mood and cognition.
Biochemical and Physiological Effects
4-F-PHM has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and to produce a range of behavioral effects, including hyperactivity, stereotypy, and agitation. In addition, 4-F-PHM has been found to produce changes in body temperature and heart rate, which could be indicative of its effects on the autonomic nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-F-PHM in lab experiments is its high affinity for the serotonin and dopamine transporters, which makes it a valuable tool for studying these systems. In addition, 4-F-PHM has been found to be a potent inhibitor of the monoamine oxidase enzyme, which could have implications for the treatment of mood disorders. However, one of the limitations of using 4-F-PHM in lab experiments is its psychoactive effects, which could confound the results of behavioral studies.
Direcciones Futuras
There are several future directions for research on 4-F-PHM. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of mood disorders. Another area of interest is the development of more selective ligands for the serotonin and dopamine transporters, which could have implications for the treatment of various neurological disorders. Finally, further research is needed to fully understand the mechanism of action of 4-F-PHM and its effects on neurotransmitter systems in the brain.
Conclusion
In conclusion, 4-F-PHM is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been found to have a range of biochemical and physiological effects and could have implications for the treatment of mood disorders. While there are limitations to using 4-F-PHM in lab experiments, its high affinity for the serotonin and dopamine transporters makes it a valuable tool for studying these systems. Further research is needed to fully understand the mechanism of action of 4-F-PHM and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-F-PHM involves the reaction of 4-fluorophenol with alpha-bromo-2-benzothiazolemethanamine to form the intermediate compound, which is then reacted with alpha-bromomethyl-4-piperidinol to yield the final product. This synthesis method has been described in detail in a scientific paper by Kavanagh et al. (2013).
Propiedades
Número CAS |
104607-84-3 |
|---|---|
Nombre del producto |
1-Piperidineethanol, 4-(2-benzothiazolylmethylamino)-alpha-((4-fluorophenoxy)methyl)-, (alphaR)- |
Fórmula molecular |
C22H26FN3O2S |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
(2R)-1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol |
InChI |
InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3/t18-/m1/s1 |
Clave InChI |
IGMKTIJBFUMVIN-GOSISDBHSA-N |
SMILES isomérico |
CN(C1CCN(CC1)C[C@H](COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
SMILES |
CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
SMILES canónico |
CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





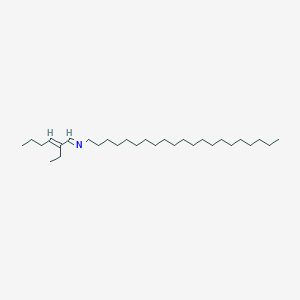
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)




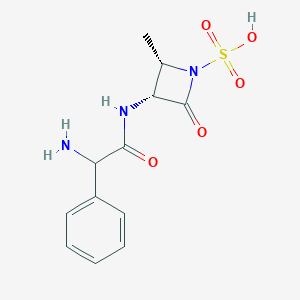
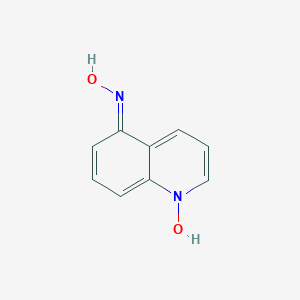
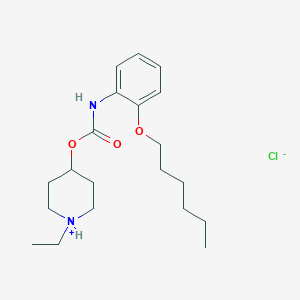
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)